1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene
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Overview
Description
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is an organic compound with the molecular formula C₁₄H₁₈ It is a derivative of naphthalene, characterized by the presence of a methyl group and an isopropyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 6-methyl-4-(1-methylethyl)naphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: More saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Scientific Research Applications
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dihydro-6-methyl-4-(1-methylethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-4-methylnaphthalene
- 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene
- 1,6-Dimethyl-4-(1-methylethyl)naphthalene
Uniqueness
1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H18 |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
6-methyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h6-10H,4-5H2,1-3H3 |
InChI Key |
NDOXFIGWVWSMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC=C2C(C)C)C=C1 |
Origin of Product |
United States |
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